

Unveiling the Structure of Weddellite: A Technical Guide to Calcium Oxalate Dihydrate

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Compound of Interest

Compound Name: Weddellite

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Weddellite ($\text{CaC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), the dihydrate form of calcium oxalate, is a mineral of significant interest across various scientific disciplines, from geology and environmental science to medicine, where it is a primary constituent of certain kidney stones.[1][2] Its crystalline architecture dictates its stability, solubility, and interaction with biological systems, making a thorough understanding of its structure paramount for fields such as biomineralization, materials science, and pharmaceutical development. This technical guide provides an in-depth analysis of the crystal structure of **Weddellite**, detailing its crystallographic parameters and the experimental protocols utilized for its characterization.

Crystallographic Data of Weddellite

The crystal structure of **Weddellite** has been meticulously determined and refined using single-crystal X-ray diffraction techniques.[2][3] It crystallizes in the tetragonal system, specifically in the $I4/m$ space group.[1][2] This arrangement gives rise to its characteristic bipyramidal crystal habit.[1] A key feature of the **Weddellite** structure is the presence of zeolitic water molecules within channels in the crystal lattice, leading to a variable water content, often represented by the formula $\text{CaC}_2\text{O}_4 \cdot (2+x)\text{H}_2\text{O}$, where x can be up to 0.5.[2][3][4]

The calcium ion is coordinated with eight oxygen atoms, forming a distorted square antiprism.[5] These polyhedra are linked by oxalate ions, creating a robust three-dimensional framework. The water molecules are situated in channels parallel to the c -axis and are involved in a

complex hydrogen-bonding network, which plays a crucial role in the stability of the crystal structure.^{[4][6]}

Table 1: Crystallographic Data for **Weddellite** (Calcium Oxalate Dihydrate)

Parameter	Value	Source
Crystal System	Tetragonal	[1]
Space Group	I4/m	[1][2]
Lattice Parameter (a)	12.371(3) Å	[2][3]
Lattice Parameter (c)	7.357(2) Å	[2][3]
Unit Cell Volume (V)	1124.9(5) Å ³	Calculated from [2][3]
Formula Units per Cell (Z)	8	[1][2]
Calculated Density	1.95 g/cm ³	[7]

Experimental Protocols

The determination of the crystal structure of **Weddellite** and other crystalline hydrates relies on a combination of experimental techniques. Single-crystal X-ray diffraction is the primary method for elucidating the precise atomic arrangement, while other methods provide complementary information.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the crystal structure of a compound.

Methodology:

- **Crystal Selection:** A suitable single crystal of **Weddellite**, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a polarizing microscope. The crystal should be free of visible defects.
- **Mounting:** The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

- **Data Collection:** The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a controlled temperature, often 298 K.[6] Monochromatic X-ray radiation, commonly MoK α ($\lambda = 0.71073 \text{ \AA}$), is used.[6] The diffractometer collects a series of diffraction patterns by rotating the crystal through a range of angles.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
- **Structure Solution and Refinement:** The processed data are used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and displacement parameters. The refinement process minimizes the difference between the observed and calculated structure factors.[2][3]

Powder X-ray Diffraction (PXRD)

PXRD is a valuable tool for phase identification and for studying structural changes in polycrystalline samples.

Methodology:

- **Sample Preparation:** A finely ground powder of the **Weddellite** sample is prepared to ensure random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a sample holder in a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is compared to a database of known diffraction patterns for phase identification. The positions and intensities of the diffraction peaks can also be used to refine the lattice parameters.

Neutron Diffraction

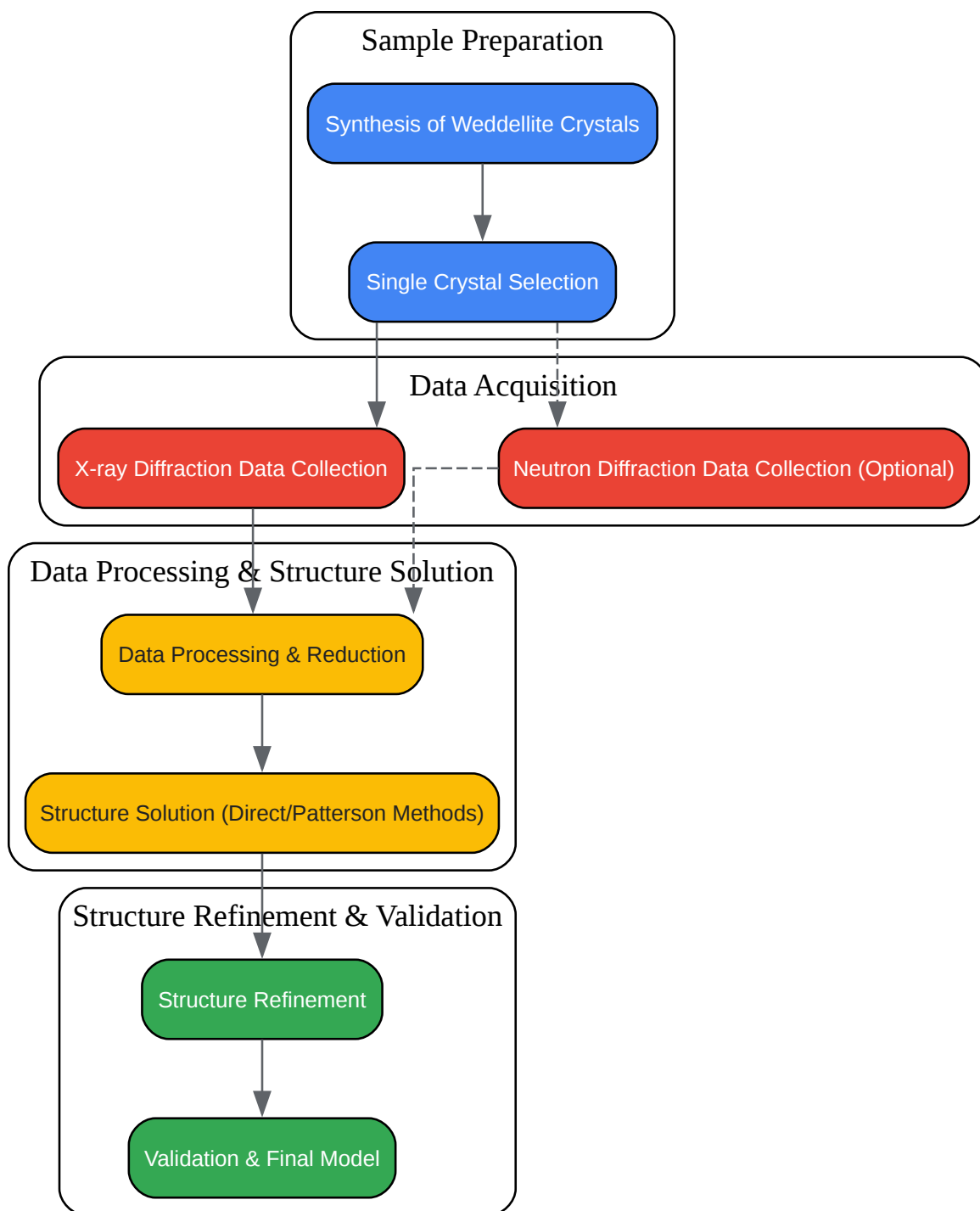
Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction due to their low scattering power for X-rays.

Methodology:

- **Crystal Selection and Mounting:** Similar to SC-XRD, a suitable single crystal is selected and mounted.
- **Data Collection:** The experiment is conducted at a neutron source. A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.
- **Data Analysis:** The data are processed and refined in a manner analogous to SC-XRD to determine the precise positions of all atoms, including hydrogen, providing a more complete picture of the hydrogen bonding network.^[8]

Visualizing the Workflow

The process of determining the crystal structure of a hydrate like **Weddellite** follows a logical progression of experimental and computational steps.

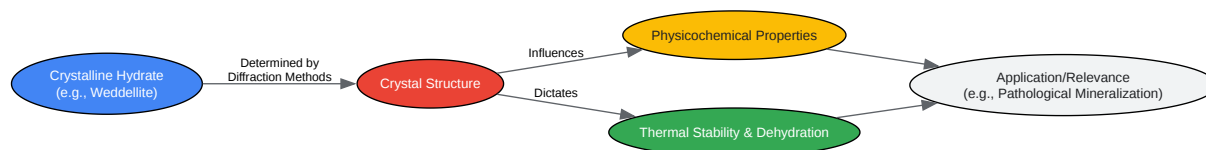


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Caption: Workflow for Crystal Structure Determination.

Logical Relationship of Hydrate Analysis

The characterization of a crystalline hydrate involves a multi-faceted approach to understand its structure and properties.



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Caption: Interrelation of Hydrate Characterization Aspects.

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References

- 1. Weddellite - Wikipedia [en.wikipedia.org]
- 2. msaweb.org [msaweb.org]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of Weddellite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Weddellite Mineral Data [webmineral.com]
- 8. Neutron and XRD Single-Crystal Diffraction Study and Vibrational Properties of Whitlockite, the Natural Counterpart of Synthetic Tricalcium Phosphate [mdpi.com]
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